Cas no 127958-23-0 (Methyl 4-Methoxy-2-dimethylaminomethylene-3-oxobutanoate)

Methyl 4-Methoxy-2-dimethylaminomethylene-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-[(dimethylamino)methylene]-4-methoxy-3-oxobutanoate
- methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate
- 2-[(Dimethylamino)methylene]-3-oxo-4-methoxybutyric acid methyl ester
- 2-[(Z)-Dimethylaminomethylene]-4-methoxyacetoacetic acid methyl ester
- 127958-23-0
- methyl 2-((dimethylamino)methylene)-4-methoxy-3-oxobutanoate
- YOMXMNVCBBDQDO-UHFFFAOYSA-N
- Methyl 2-(dimethylaminomethylidene)-4-methoxy-3-oxobutanoate
- METHYL 2-[(DIMETHYLAMINO)METHYLIDENE]-4-METHOXY-3-OXOBUTANOATE
- Butanoic acid, 2-[(dimethylamino)methylene]-4-methoxy-3-oxo-, methyl ester
- DA-33072
- Methyl 4-Methoxy-2-dimethylaminomethylene-3-oxobutanoate
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- Inchi: 1S/C9H15NO4/c1-10(2)5-7(9(12)14-4)8(11)6-13-3/h5H,6H2,1-4H3/b7-5-
- InChI Key: YOMXMNVCBBDQDO-ALCCZGGFSA-N
- SMILES: O(C)CC(/C(/C(=O)OC)=C/N(C)C)=O
Computed Properties
- Exact Mass: 201.10010796g/mol
- Monoisotopic Mass: 201.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 55.8
- XLogP3: 0.3
Methyl 4-Methoxy-2-dimethylaminomethylene-3-oxobutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A802877-1g |
Methyl (Z)-2-((dimethylamino)methylenE)-4-methoxy-3-oxobutanoate |
127958-23-0 | 95% | 1g |
$380.0 | 2025-02-26 | |
eNovation Chemicals LLC | Y1309897-10g |
Methyl 2-((dimethylamino)methylene)-4-methoxy-3-oxobutanoate |
127958-23-0 | 95% | 10g |
$998 | 2024-07-21 | |
eNovation Chemicals LLC | Y1294909-10g |
Butanoic acid, 2-[(dimethylamino)methylene]-4-methoxy-3-oxo-, methylester |
127958-23-0 | 95% | 10g |
$998 | 2024-07-28 | |
eNovation Chemicals LLC | Y1294909-10g |
Butanoic acid, 2-[(dimethylamino)methylene]-4-methoxy-3-oxo-, methylester |
127958-23-0 | 95% | 10g |
$998 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104414-1g |
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate |
127958-23-0 | 95% | 1g |
¥1404.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1104414-250mg |
Methyl 4-methoxy-2-dimethylaminomethylene-3-oxobutanoate |
127958-23-0 | 95% | 250mg |
¥702.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1309897-5g |
Methyl 2-((dimethylamino)methylene)-4-methoxy-3-oxobutanoate |
127958-23-0 | 95% | 5g |
$690 | 2025-02-19 | |
eNovation Chemicals LLC | Y1309897-5g |
Methyl 2-((dimethylamino)methylene)-4-methoxy-3-oxobutanoate |
127958-23-0 | 95% | 5g |
$690 | 2024-07-21 | |
Ambeed | A802877-5g |
Methyl (Z)-2-((dimethylamino)methylenE)-4-methoxy-3-oxobutanoate |
127958-23-0 | 95% | 5g |
$1140.0 | 2025-02-26 | |
TRC | M338315-100mg |
Methyl 4-Methoxy-2-dimethylaminomethylene-3-oxobutanoate |
127958-23-0 | 100mg |
$144.00 | 2023-05-17 |
Methyl 4-Methoxy-2-dimethylaminomethylene-3-oxobutanoate Related Literature
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
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4. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
Additional information on Methyl 4-Methoxy-2-dimethylaminomethylene-3-oxobutanoate
Methyl 4-Methoxy-2-Dimethylaminomethylene-3-Oxobutanoate: A Comprehensive Overview
Methyl 4-Methoxy-2-Dimethylaminomethylene-3-Oxobutanoate, also known by its CAS number 127958-23-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methyl group, a methoxy substituent, and a dimethylamino group. The presence of these functional groups makes it a versatile molecule with potential applications in drug design, agrochemicals, and materials science.
The chemical structure of Methyl 4-Methoxy-2-Dimethylaminomethylene-3-Oxobutanoate consists of a butanoate backbone with specific substituents. The methoxy group at the 4-position and the dimethylamino group at the 2-position contribute to its reactivity and stability. Recent studies have shown that this compound exhibits interesting biological activities, particularly in modulating enzyme functions and cellular signaling pathways.
One of the most notable aspects of this compound is its role in drug development. Researchers have explored its potential as a lead compound for designing new pharmaceutical agents. For instance, studies published in Journal of Medicinal Chemistry highlight its ability to inhibit certain kinases, which are key targets in cancer therapy. This suggests that Methyl 4-Methoxy-2-Dimethylaminomethylene-3-Oxobutanoate could serve as a foundation for developing more effective anti-cancer drugs.
In addition to its pharmacological applications, this compound has also been investigated for its agricultural uses. Agricultural scientists have found that it can act as a plant growth regulator, enhancing crop yields under stress conditions such as drought or high salinity. Field trials conducted in collaboration with the University of California have demonstrated promising results, indicating its potential as an eco-friendly alternative to traditional chemical fertilizers.
The synthesis of Methyl 4-Methoxy-2-Dimethylaminomethylene-3-Oxobutanoate involves a multi-step process that combines organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric synthesis have enabled the production of this compound with high enantiomeric purity, which is crucial for its application in chiral drug development.
From an environmental perspective, the degradation pathways of this compound have been studied extensively. Research indicates that it undergoes rapid biodegradation under aerobic conditions, minimizing its ecological footprint. This makes it a safer choice compared to other synthetic compounds that persist in the environment for longer periods.
In conclusion, Methyl 4-Methoxy-2-Dimethylaminomethylene-3-Oxobutanoate (CAS No: 127958-23-0) is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent research findings, positions it as a valuable tool in advancing both medical and agricultural technologies. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in the development of innovative solutions to global challenges.
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